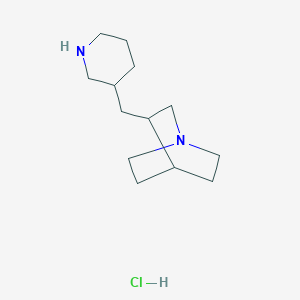

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

Description

Properties

IUPAC Name |

3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2.ClH/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15;/h11-14H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDNFYUZOFSRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2CN3CCC2CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Reductive Alkylation of 3-Quinuclidinone

A key approach involves starting from 3-quinuclidinone, which undergoes reductive alkylation with a piperidin-3-ylmethyl amine derivative to install the piperidinylmethyl substituent at the 3-position.

- Step 1: Synthesis of 3-quinuclidinone (a ketone intermediate) by condensation of quinuclidinone precursors with benzaldehyde derivatives or via established literature methods.

- Step 2: Reductive alkylation of 3-quinuclidinone with piperidin-3-ylmethyl amine under hydrogenation conditions or with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Step 3: Isolation of the cis-isomer (1s,4s) by stereoselective control during the alkylation or by chromatographic separation.

This method benefits from the availability of 3-quinuclidinone and the versatility of reductive amination chemistry.

Alternative Route via Functionalization of Quinuclidine N-oxide

Another preparation strategy involves:

- Oxidation of quinuclidine to quinuclidine N-oxide.

- Lithiation at the 3-position using lithium diisopropylamide (LDA) or related bases.

- Electrophilic trapping with piperidin-3-ylmethyl electrophiles to form the substituted quinuclidine.

- Subsequent reduction of the N-oxide to regenerate the tertiary amine.

- Conversion to the hydrochloride salt by acid treatment.

This approach allows for high regio- and stereoselectivity and is useful for introducing diverse substituents.

Research Findings and Data Analysis

Stereochemical Control and Isomer Separation

- The cis (1s,4s) configuration is favored in hydrogenation and reductive alkylation steps due to steric and electronic factors.

- Diastereomeric mixtures can be separated by crystallization or chromatography, with crystalline derivatives facilitating stereochemical assignment via X-ray crystallography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 3-Quinuclidinone synthesis | Benzaldehyde condensation, phenylmagnesium chloride | 70-85 | High purity ketone intermediate |

| Reductive alkylation | Piperidin-3-ylmethyl amine, H2, Pd/C or NaBH3CN | 60-75 | Stereoselective, requires optimization |

| N-oxide lithiation & trapping | LDA, electrophile, THF, low temperature | 50-65 | Requires inert atmosphere |

| N-oxide reduction | Phosphines or Zn/HCl | 80-90 | Efficient regeneration of amine |

| Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Stable crystalline salt form |

Functional Group Compatibility and Challenges

- Piperidine substituent introduction requires careful control to avoid over-reduction or side reactions.

- The quinuclidine N-oxide route offers milder conditions but involves additional steps.

- The hydrochloride salt formation enhances compound stability and facilitates purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Alkylation of 3-Quinuclidinone | 3-Quinuclidinone, Piperidin-3-ylmethyl amine | Reductive amination, stereoselective control | Direct, scalable, well-established | Requires separation of isomers |

| N-oxide Lithiation and Electrophilic Trapping | Quinuclidine, LDA, Electrophile | Oxidation, lithiation, electrophilic substitution, reduction | High regioselectivity, versatile | Multi-step, sensitive reagents |

Chemical Reactions Analysis

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with halogenated compounds to form different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary areas of investigation for (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is its potential role as an acetylcholinesterase (AChE) inhibitor . AChE is crucial in breaking down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibitors of AChE are being explored for the treatment of Alzheimer's disease and other neurodegenerative conditions. The structural characteristics of this compound suggest that it may interact with the active site of AChE, thus inhibiting its activity. Further research is needed to confirm these properties and their therapeutic implications.

Muscarinic Receptor Interaction

The piperidine ring within the compound indicates potential interactions with muscarinic receptors , which are G protein-coupled receptors involved in various physiological processes, including cognitive function. Antagonists of these receptors have been used to treat conditions such as overactive bladder and certain types of glaucoma. Studies could be designed to investigate whether this compound functions as a muscarinic receptor antagonist.

Neurological Disorders

Given its potential AChE inhibitory activity, this compound could be developed as a therapeutic agent for neurological disorders, particularly Alzheimer's disease. The modulation of cholinergic signaling pathways may enhance cognitive function and memory retention in affected individuals.

Cancer Treatment

Recent investigations into quinuclidine derivatives suggest their utility in treating hyperproliferative diseases such as cancer. Compounds similar to this compound have shown promise in restoring the activity of mutant p53 proteins involved in tumor suppression. This opens avenues for developing therapies targeting specific cancer types characterized by p53 mutations .

Research Findings and Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| AChE Inhibition | Preliminary data suggest potential inhibition of AChE activity | Possible application in Alzheimer's treatment |

| Muscarinic Receptor Interaction | Investigated binding affinity to muscarinic receptors | Therapeutic applications in overactive bladder treatment |

| Cancer Treatment | Quinuclidine derivatives exhibit apoptosis-inducing properties on tumor cells with mutant p53 | Potential development of new cancer therapies |

Mechanism of Action

The mechanism of action of (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. For example, some piperidine-based compounds act as inhibitors of neurotransmitter reuptake, enhancing synaptic transmission. The exact molecular targets and pathways depend on the specific derivative and its intended therapeutic use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

From computational similarity assessments (e.g., Tanimoto coefficients), the following compounds exhibit structural and functional resemblance:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Quinuclidin-4-ylmethanamine dihydrochloride | 123536-14-1 | 0.72 | Aminomethyl substituent at quinuclidine-4 |

| 3-Aminoquinuclidine dihydrochloride | 6530-09-2 | 0.71 | Amino group at quinuclidine-3 |

| Quinuclidine-4-carboxylic acid hydrochloride | 71985-80-3 | 1.00 | Carboxylic acid at quinuclidine-4 |

| Piperidine-4-carboxylic acid hydrochloride | 5984-56-5 | 0.94 | Carboxylic acid at piperidine-4 |

Key Observations :

- Substituent Effects: The piperidinylmethyl group in the target compound introduces a secondary amine and increased steric bulk compared to simpler quinuclidine derivatives like 3-Aminoquinuclidine dihydrochloride. This may enhance lipid solubility and alter receptor-binding kinetics .

- Salt Forms: Dihydrochloride salts (e.g., Quinuclidin-4-ylmethanamine dihydrochloride) likely exhibit higher aqueous solubility than the monohydrochloride form of the target compound, though this depends on counterion interactions .

Physicochemical Properties

Available data for quinuclidine hydrochloride (CAS 39896-06-5) provide a baseline for comparison:

The target compound’s piperidinylmethyl substituent may lower melting points due to reduced crystallinity compared to unsubstituted quinuclidine hydrochloride.

Pharmacological Implications

- Receptor Affinity : Quinuclidine derivatives like quinpirole hydrochloride (a dopamine D2/D3 receptor agonist) and sulpiride (a D2 antagonist) highlight the scaffold’s versatility in neuropharmacology . The target compound’s piperidinylmethyl group may confer selectivity for muscarinic or sigma receptors, though experimental validation is needed.

Biological Activity

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride is a bicyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for neurotransmitter receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinuclidine core with a piperidinylmethyl substituent at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural characteristics suggest potential interactions with various neurotransmitter systems, which are crucial for cognitive functions and memory processes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Specifically, it may function as an acetylcholinesterase (AChE) inhibitor , which is significant for treating neurodegenerative diseases such as Alzheimer's. AChE inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain .

Potential Interactions

- Acetylcholine Receptors : The compound's structural similarity to other bioactive compounds suggests it may interact with acetylcholine receptors, influencing cognitive functions.

- Neurotransmitter Systems : It may modulate neurotransmitter release and reuptake, impacting synaptic transmission.

Biological Activity Overview

The compound has shown promising biological activities in various studies:

Case Studies and Experimental Data

- In Vitro Studies : Experimental data indicate that this compound exhibits significant AChE inhibitory activity. Further structure-activity relationship (SAR) analyses have highlighted the importance of specific molecular configurations in determining efficacy .

- Molecular Docking Analysis : Computational studies have demonstrated that the compound can bind effectively to AChE's active site. This binding is crucial for its potential therapeutic applications in neurodegenerative diseases .

- Comparative Analysis : Comparisons with other piperidine derivatives reveal that modifications in the piperidine ring can lead to variations in potency and selectivity for specific receptors. For instance, compounds with similar structural motifs have been shown to possess diverse pharmacological effects ranging from anti-inflammatory to neuroprotective activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride with high enantiomeric purity?

- Methodological Answer : High enantiomeric purity can be achieved via microwave-assisted synthesis combined with isomer-specific salt formation. For example, microwave heating (150°C, 5 min) of intermediates in methanol, followed by preparative HPLC purification, yields ~28% enantiomerically enriched product . Subsequent salt formation with sulfuric acid or HCl increases cis-isomer purity to ≥99.5% (HPLC), as demonstrated in quinuclidine derivative syntheses . Titanium tetrachloride-mediated isomerization in solvent systems (e.g., toluene/ethanol) further enhances stereochemical control .

Q. How should researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Quantify purity at 206 nm with reverse-phase columns (e.g., C18), ensuring ≥98% purity .

- NMR : Confirm structural integrity via characteristic proton signals (e.g., quinuclidine core protons at δ 2.09–3.80 ppm) and absence of solvent residues (e.g., acetone at δ 2.1 ppm) .

- LC/MS : Validate molecular weight (e.g., [M+H]+ = 312.4 amu) and detect degradation products .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store in airtight, light-protected containers at 2–8°C with desiccants to prevent hydrolysis. Avoid long-term storage (>6 months) due to risks of decomposition into toxic byproducts (e.g., nitrogen oxides) . Monitor stability via periodic HPLC to detect degradation peaks .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological activity?

- Methodological Answer : Discrepancies may arise from stereochemical impurities, solubility limitations, or assay conditions.

- Stereochemical Verification : Re-analyze compound enantiopurity using chiral HPLC .

- Solubility Optimization : Use vehicles like DMSO/PEG-400 (≤5% v/v) to enhance bioavailability in animal models .

- Receptor-Specific Assays : Compare binding kinetics (e.g., α7 nAChR vs. muscarinic receptors) under physiological pH (7.4) and temperature (37°C) .

Q. How does the stereochemical configuration of the quinuclidine core influence nicotinic acetylcholine receptor (nAChR) binding?

- Methodological Answer : The (+) enantiomer of quinuclidine derivatives shows 10–100x higher affinity for nAChRs than the (-) form. Docking studies reveal that the quinuclidine nitrogen and piperidinylmethyl group orientation are critical for hydrogen bonding with receptor residues (e.g., TrpB/TyrC1 loops in α7 nAChR) . Replace racemic mixtures with enantiopure isomers to avoid competitive inhibition by inactive enantiomers .

Q. How can researchers design experiments to study degradation pathways and mitigate instability?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC/MS to identify pathways (e.g., hydrolysis of the piperidinylmethyl group) .

- Stabilization Strategies : Use lyophilization for hygroscopic batches or add antioxidants (e.g., BHT) to formulations .

Q. What methodologies enable enantioselective synthesis of quinuclidine derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate (S)- or (R)-proline during cyclization to direct quinuclidine ring formation .

- Catalytic Asymmetric Synthesis : Use palladium-catalyzed cross-coupling or organocatalysts (e.g., cinchona alkaloids) to control stereocenters .

- Crystallization-Induced Dynamic Resolution : Separate enantiomers via selective crystallization of diastereomeric salts (e.g., tartaric acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.